![molecular formula C16H15N3OS B2886507 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1029783-80-9](/img/structure/B2886507.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine” is a chemical compound that has been used in various scientific studies due to its unique properties. It has a molecular weight of 350.44 .
Synthesis Analysis
Based on the cholinergic hypothesis of a similar compound, new derivatives have been designed and synthesized . The chemical structures of these synthesized derivatives were confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The new derivatives have been tested for their inhibitory activities against acetylcholinesterase (AChE) in vitro . Most of the compounds of 4-methoxy-phenylthiazole-2-amine derivatives had a certain AChE inhibitory activity in vitro .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine serves as a precursor in the synthesis of various derivatives with potential applications in antimicrobial activities. For instance, research demonstrates the utility of thiazole derivatives in synthesizing compounds with significant in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008). This includes the creation of arylidene, pyridine, thiophene, and anilide derivatives, further highlighting the versatility of thiazole compounds in generating biologically active molecules.
Chemical Properties and Reactivity
The compound exhibits unique reactivity and chemical properties due to its structural features. A study reveals the presence of dynamic tautomerism and divalent N(I) character in similar thiazol-2-amine derivatives, indicating a competitive isomeric structure formation that influences their electron-donating properties (Bhatia et al., 2013). Such characteristics are essential for understanding the compound's reactivity and potential as a functional group in various chemical syntheses.
Biological and Pharmacological Potential
Research on derivatives of this compound indicates promising antifungal effects. Derivatives have shown efficacy against significant types of fungi, such as Aspergillus terreus and Aspergillus niger, suggesting the potential development of new antifungal agents (Jafar et al., 2017). This underscores the importance of such compounds in the design of novel therapeutic agents.
Wirkmechanismus
Target of Action
The primary target of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems.
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged stimulation of its receptors. The overstimulation of acetylcholine receptors can lead to various effects depending on the receptors’ location. In the central nervous system, it can lead to seizures or respiratory depression. In the peripheral nervous system, it can cause bradycardia, hypotension, or even muscle paralysis .
Pharmacokinetics
In silico predictions suggest that the compound has satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer’s disease . Therefore, future research could focus on further exploring its potential applications in medicine, particularly in neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-13-8-6-12(7-9-13)14-11-21-16(18-14)19-15-5-3-4-10-17-15/h3-11H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDFNMNXKWSVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

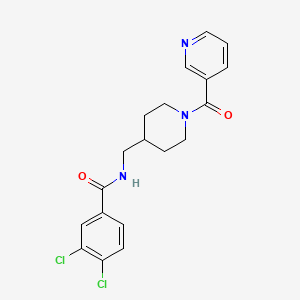
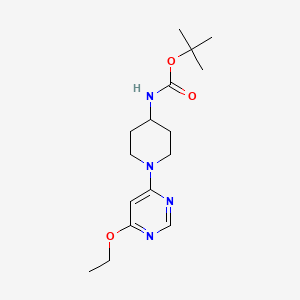
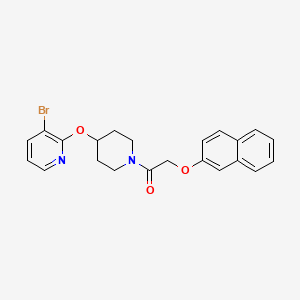
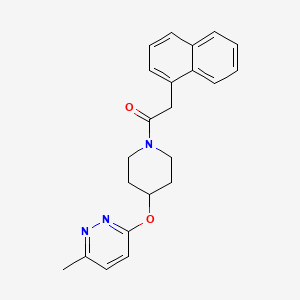
![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)
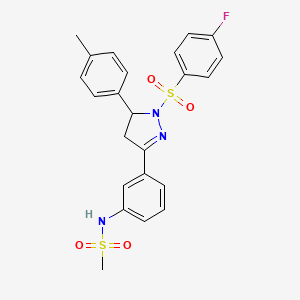
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)

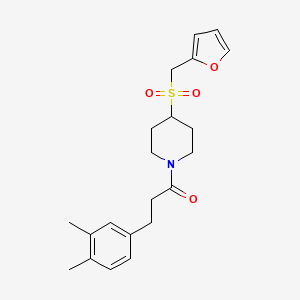
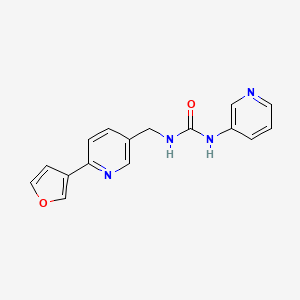

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)